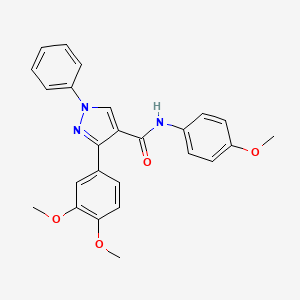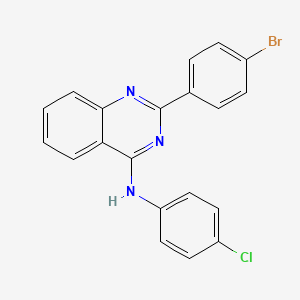
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases.
Mécanisme D'action
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine selectively inhibits the EGFR tyrosine kinase by binding to the ATP-binding site of the receptor and preventing phosphorylation of downstream signaling molecules. This results in the inhibition of cellular proliferation, migration, and survival.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit angiogenesis and tumor formation in vivo. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which play a role in atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in various cellular processes and diseases. However, it has been reported that 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can also inhibit other tyrosine kinases at high concentrations, which may lead to off-target effects. Additionally, 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
1. Investigation of the role of EGFR in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Development of more potent and selective EGFR inhibitors for use in cancer therapy.
3. Investigation of the role of EGFR in the regulation of immune responses.
4. Development of new drug delivery systems to improve the solubility and bioavailability of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
5. Investigation of the potential use of 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine in combination with other drugs for the treatment of cancer and other diseases.
Méthodes De Synthèse
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 4-bromoaniline and 4-chlorobenzaldehyde to form 4-(4-bromophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with 2-aminobenzonitrile to yield 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has been extensively used in scientific research to investigate the role of EGFR in cancer, angiogenesis, and other cellular processes. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 2-(4-bromophenyl)-N-(4-chlorophenyl)-4-quinazolinamine has also been used to study the role of EGFR in wound healing, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3/c21-14-7-5-13(6-8-14)19-24-18-4-2-1-3-17(18)20(25-19)23-16-11-9-15(22)10-12-16/h1-12H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLRHLXIBVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)
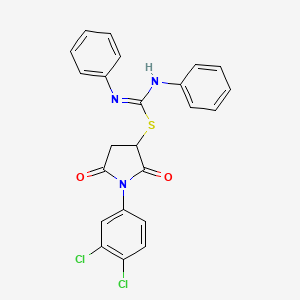
![1-iodo-4-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5204332.png)

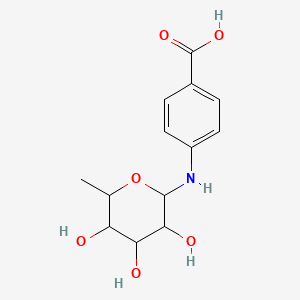
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline](/img/structure/B5204355.png)
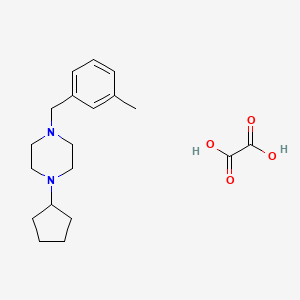
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-iodophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5204367.png)
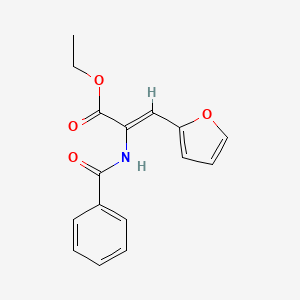
![N-(2-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204370.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[(2-oxocyclohexylidene)methyl]amino}benzenesulfonamide](/img/structure/B5204385.png)
